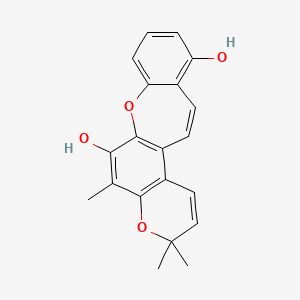
Bauhinoxepin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bauhinoxepin A is an organic heterotetracyclic compound that is 3H-chromeno[6,5-b][1]benzoxepine substituted by geminal methyl groups at position 3, a single methyl group at position 5 and hydroxy groups at positions 6 and 11. It is isolated from the roots of Bauhinia saccocalyx and exhibits antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a polyphenol, a cyclic ether and an organic heterotetracyclic compound.
常见问题
Basic Research Questions
Q. What spectroscopic methods are critical for confirming the structural identity of Bauhinoxepin A, and how should data interpretation be validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) are essential. Validate spectral assignments by comparing data with structurally analogous compounds (e.g., Bauhinoxepin J) and published spectral libraries . Cross-verify purity via HPLC-UV/HRMS and elemental analysis.
Q. How can researchers optimize isolation protocols for this compound from Bauhinia purpurea to maximize yield and purity?
- Methodological Answer : Use sequential extraction with solvents of increasing polarity (hexane → ethyl acetate → methanol). Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC. Monitor fractions via TLC and LC-MS. Adjust solvent systems (e.g., hexane:ethyl acetate gradients) based on compound polarity .
Q. What in vitro bioactivity assays are recommended for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize assays aligned with reported activities of related compounds, such as:
- Antimicrobial : Broth microdilution (MIC determination) against Mycobacterium tuberculosis .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory : HRBC membrane stabilization assay and protein denaturation inhibition .
Q. How should literature reviews be structured to identify gaps in this compound research?
- Methodological Answer : Use databases like SciFinder, PubMed, and Reaxys with keywords ("this compound," "Bauhinia purpurea secondary metabolites"). Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to categorize findings and highlight understudied areas (e.g., mechanism of action) .
Advanced Research Questions
Q. How can contradictory results in this compound’s bioactivity data (e.g., varying IC50 values across studies) be systematically resolved?
- Methodological Answer : Conduct meta-analysis to identify variables affecting outcomes:
- Assay conditions : Cell line variability, incubation time, solvent controls.
- Structural analogs : Compare with Bauhinoxepin J’s antimycobacterial data .
- Data normalization : Use positive/negative controls (e.g., streptokinase for thrombolytic assays) .
Q. What experimental designs are suitable for elucidating this compound’s mechanism of action in tumor growth inhibition?
- Methodological Answer : Combine omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes.
- Proteomics : SILAC labeling to track protein interaction networks.
- Metabolomics : LC-MS to map metabolic pathway disruptions. Validate targets via siRNA knockdown or CRISPR-Cas9 .
Q. How can computational modeling improve the predictive accuracy of this compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with cytochrome P450 enzymes. Apply QSAR models to estimate ADMET properties (e.g., bioavailability, half-life). Validate in vitro using Caco-2 cell permeability assays and hepatic microsomal stability tests .
Q. What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Optimize reaction conditions (e.g., protecting groups for hydroxyl moieties, catalyst screening for epoxide formation). Use parallel synthesis to generate analogs. Characterize intermediates via FT-IR and X-ray crystallography. Prioritize derivatives with improved logP values for enhanced bioavailability .
Q. How should researchers design studies to address potential off-target effects of this compound in complex biological systems?
- Methodological Answer : Implement phenotypic screening in zebrafish or organoid models to assess toxicity. Use chemical proteomics (activity-based protein profiling) to identify unintended targets. Cross-reference with DrugBank databases to predict interactions .
Q. What methodologies are critical for validating this compound’s efficacy in in vivo models of chronic inflammation?
- Methodological Answer : Use murine collagen-induced arthritis (CIA) models. Measure serum cytokines (IL-6, TNF-α) via ELISA and joint histopathology. Compare with standard anti-inflammatories (e.g., dexamethasone). Ensure ethical compliance via IACUC-approved protocols .
Q. Methodological Frameworks
- For Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed synthesis protocols, including solvent purities, reaction temperatures, and spectral acquisition parameters .
- For Data Contradiction Analysis : Apply dialectical materialist principles to identify principal contradictions (e.g., assay variability vs. compound stability) and prioritize resolving dominant factors .
- For Literature Synthesis : Use citation management tools (EndNote, Zotero) to track sources and avoid redundancy. Cross-validate findings with primary literature over reviews .
属性
分子式 |
C20H18O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
15,15,18-trimethyl-2,16-dioxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12(17),13,18-octaene-7,19-diol |
InChI |
InChI=1S/C20H18O4/c1-11-17(22)19-12(13-9-10-20(2,3)24-18(11)13)7-8-14-15(21)5-4-6-16(14)23-19/h4-10,21-22H,1-3H3 |
InChI 键 |
BQFBLGBPUARBGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=CC3=C(C=CC=C3O2)O)C4=C1OC(C=C4)(C)C)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















